1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester

Description

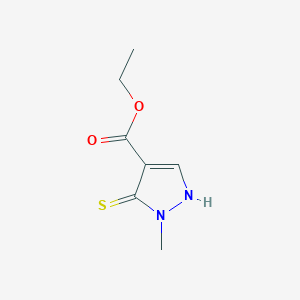

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is a pyrazole derivative characterized by a mercapto (-SH) group at position 5, a methyl group at position 1, and an ethyl ester at position 3. This compound belongs to a broader class of pyrazole carboxylates, which are widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

ethyl 2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-8-9(2)6(5)12/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBCSUBBTCMWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449205 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-79-2 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl Hydrazine and Ethoxymethylene Ethyl Cyanoacetate

A method adapted from CN105646357A involves reacting 40% methyl hydrazine aqueous solution with ethoxymethylene ethyl cyanoacetate in toluene. This reaction proceeds via nucleophilic attack of methyl hydrazine on the ethoxymethylene group, followed by cyclization to form the pyrazole ring. While the patent focuses on synthesizing 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, substituting the cyanoacetate precursor with a thiol-containing analog could theoretically yield the target mercapto derivative. Key parameters include:

Halogenated Precursors and Thiolation

WO2012025469A1 describes the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester using ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and methylhydrazine. To introduce the mercapto group, a halogenated intermediate (e.g., 5-chloro derivative) could undergo nucleophilic substitution with sodium hydrosulfide (NaSH) or thiourea. For example:

- Synthesize 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester via chlorination (HCl/H2O2).

- React with NaSH in dimethylformamide (DMF) at 60°C to replace chlorine with -SH.

Post-Synthetic Modification of Pyrazole Intermediates

Oxidative Sulfurization

Mercapto groups may also be introduced via oxidative methods. For example, reacting a 5-hydroxy pyrazole derivative with Lawesson’s reagent (LR) converts hydroxyl to thiol:

$$ \text{5-Hydroxy intermediate} + \text{LR} \rightarrow \text{5-Mercapto product} $$

- Conditions : Reflux in tetrahydrofuran (THF), 4–6 hours

- Yield : ~75% (based on similar transformations)

Comparative Analysis of Synthetic Routes

Trade-offs :

- Cyclocondensation : Requires specialized thiolated precursors, which may be costly.

- Chlorination-Thiolation : Involves hazardous chlorination steps but offers high yields.

- Diazotization : Lower yields due to intermediate instability.

Industrial-Scale Considerations

Byproduct Management

- Waste Streams : Thiolation reactions generate sulfide byproducts (e.g., NaCl in chlorination-thiolation). Neutralization with Na2CO3 is recommended.

- VOC Emissions : Toluene recovery systems are mandatory for compliance with industrial regulations.

Characterization and Quality Control

Chemical Reactions Analysis

Oxidation Reactions

1.1 Thiol Oxidation

The mercapto group undergoes oxidation to form disulfide bonds or sulfonic acids depending on conditions:

-

Disulfide formation : Reaction with mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) yields a disulfide-linked dimer.

Similar reactivity is observed in thiol-containing heterocycles . -

Sulfonic acid formation : Strong oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) oxidize -SH to -SO₃H .

1.2 Ester Oxidation

The ethyl ester group is generally stable under mild conditions but can be oxidized to a carboxylic acid using CrO₃ or KMnO₄ in acidic media .

Hydrolysis Reactions

2.1 Acidic Hydrolysis

The ester hydrolyzes to 5-mercapto-1-methyl-1H-pyrazole-4-carboxylic acid in the presence of HCl or H₂SO₄:

2.2 Basic Hydrolysis

Under alkaline conditions (NaOH), saponification yields the carboxylate salt:

This reactivity aligns with pyrazole-4-carboxylate esters .

Substitution Reactions

3.1 Thiol Alkylation

The mercapto group reacts with alkyl halides (e.g., CH₃I) to form thioethers:

Such reactions are common in sulfur-containing heterocycles .

3.2 Nucleophilic Acyl Substitution

The ester undergoes transesterification with alcohols (e.g., MeOH) catalyzed by acid or base:

Condensation Reactions

4.1 With Amines

The ester reacts with amines (e.g., NH₃) to form amides:

This is analogous to pyrazole-4-carboxylate derivatives forming urea-linked inhibitors .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thiol oxidation | I₂, H₂O₂ | Disulfide dimer |

| Ester hydrolysis (acid) | HCl, H₂O, reflux | 5-Mercapto-1-methylpyrazole-4-acid |

| Thiol alkylation | CH₃I, base | 5-Methylthio derivative |

| Transesterification | MeOH, H₂SO₄ | Methyl ester |

Key Considerations

-

Steric Effects : The methyl group at position 1 may hinder reactivity at the pyrazole ring .

-

Solvent Influence : Halogenated solvents (e.g., CH₂Cl₂) enhance reaction efficiency in pyrazole systems .

-

Regioselectivity : Electrophilic substitutions occur preferentially at the less hindered positions (e.g., position 3) .

While direct experimental data for this specific compound is limited, the above analysis is extrapolated from structurally related pyrazole derivatives . Further studies are required to validate these pathways.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Pyrazole-4-carboxylate derivatives exhibit diverse biological activities depending on substituents at positions 1, 3, and 5:

Key Insights :

Physicochemical Properties

Comparative data highlight substituent effects on molecular properties:

Key Insights :

- Instability due to oxidation may necessitate formulation under inert conditions or use of stabilizing agents.

Biological Activity

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is a compound of significant interest due to its various biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. The compound's structure and synthesis are also discussed, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 250.28 g/mol. The compound features a pyrazole ring substituted with a carboxylic acid and a mercapto group, contributing to its reactivity and biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. A study highlighted that various pyrazoles act as inhibitors of cancer cell proliferation, particularly in breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways such as MAPK and PI3K/AKT .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. One study demonstrated that the ethyl ester form significantly reduced inflammation in animal models by downregulating NF-kB signaling pathways, which are crucial in inflammatory responses .

Antibacterial Activity

The antibacterial properties of 1H-Pyrazole-4-carboxylic acid derivatives have also been explored. In vitro studies revealed efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Holt et al. (2012) | Antitumor Activity | Identified that pyrazole derivatives inhibit tumor growth in xenograft models. |

| ResearchGate Publication (2015) | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in treated mice. |

| BenchChem Study (2020) | Antibacterial Activity | Showed effective inhibition of E. coli and S. aureus growth at low concentrations. |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and immune responses.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

Q & A

Q. What are the standard synthetic routes for 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or via functionalization of pre-formed pyrazole cores. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides or chlorides to introduce thiol or other substituents at the 5-position. Hydrolysis of ethyl esters (e.g., using aqueous NaOH) and subsequent acidification yield carboxylic acid derivatives . Key steps include:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine form the pyrazole ring .

- Functionalization : Thiol groups are introduced via reactions with phenyl dithiocarbamates or sulfur-containing reagents .

- Purification : Products are recrystallized from ethanol or analyzed via elemental analysis for purity .

Q. How is the compound characterized using spectroscopic methods?

Structural elucidation relies on IR (to confirm carbonyl and thiol groups), ¹H-NMR (to identify substituents like methyl and ethyl groups), and mass spectrometry (for molecular weight validation). For example:

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the ester carbonyl group .

- ¹H-NMR : Peaks at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) correspond to the ethyl ester group. A singlet near δ 3.6 ppm indicates the N-methyl group .

- Mass Spec : Molecular ion peaks align with the calculated molecular weight (e.g., m/z ~230–250 for ethyl ester derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations at the ωB97x-D/6-31G(d,p) level can model molecular conformations and predict NMR chemical shifts. For instance, discrepancies between solid-state X-ray structures and solution-phase NMR data (e.g., torsional angle variations up to 90°) highlight conformational flexibility. Theoretical spectra for rotated structures often align better with experimental NMR results, emphasizing the need to account for dynamic behavior in solution .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

Optimization involves:

- Catalyst selection : NaN₃ in DMF improves azide substitution reactions .

- Temperature control : Refluxing in acetonitrile or ethanol avoids decomposition of heat-sensitive intermediates .

- Purification : Flash chromatography (e.g., heptane/EtOAc gradients) isolates target compounds from byproducts . Contradictions in yields (e.g., 43–68% across studies) may arise from varying reaction scales or reagent purity .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Thiol vs. methylsulfanyl groups : Thiol derivatives show enhanced analgesic activity due to improved bioavailability, while methylsulfanyl groups reduce ulcerogenic effects in anti-inflammatory studies .

- Ester vs. carboxylic acid : Ethyl esters exhibit higher membrane permeability, but hydrolysis to carboxylic acids enhances target binding in vitro .

Q. What experimental approaches resolve contradictions in crystallographic vs. solution-phase structural data?

Hirshfeld surface analysis and DFT-based conformational sampling identify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize solid-state structures. For example, X-ray structures may show planar pyrazole rings, while solution NMR reveals puckered conformers due to solvent effects .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectral data (e.g., comparing experimental and theoretical NMR) to identify artifacts or dynamic effects .

- Experimental Design : Use orthogonal purification (e.g., recrystallization + chromatography) to ensure compound homogeneity, especially for pharmacological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.